Norfenefrine, (R)-

Description

Evolution of Adrenergic Receptor Classification

The concept of receptors that mediate the actions of adrenaline (epinephrine) was first proposed by Henry Hallett Dale in 1906. nih.gov However, a significant advancement came in 1948 when Raymond P. Ahlquist, based on the differential responses of various tissues to a series of sympathomimetic amines, proposed the existence of two distinct types of adrenergic receptors: alpha (α) and beta (β). nih.gov This dual-receptor theory laid the foundation for modern adrenergic pharmacology.

Further research led to the subdivision of these receptor types. In the 1970s, α-receptors were further classified into α1 and α2 subtypes. rsc.orgwikipedia.org Similarly, by 1967, Alonzo Lands and his colleagues subcategorized β-receptors into β1 and β2. nih.gov A third β-receptor subtype, β3, was identified in 1989. nih.gov By the mid-1990s, the scientific community had reached a consensus on the existence of nine mammalian adrenergic receptor subtypes: three α1 (α1A, α1B, α1D), three α2 (α2A, α2B, α2C), and three β (β1, β2, β3). patsnap.com This detailed classification was made possible through a combination of pharmacological studies with selective agents and molecular cloning techniques that identified the distinct genes encoding these receptors. patsnap.comchemeo.com

Discovery and Early Characterization of Phenethylamine (B48288) Derivatives

Phenethylamines are a class of organic compounds that share a common chemical structure consisting of a phenyl ring attached to an amino group via a two-carbon sidechain. researchgate.net This structural backbone is present in many naturally occurring and synthetic compounds with significant physiological effects. The history of phenethylamine derivatives dates back to the isolation of mescaline from the peyote cactus in 1896 by Arthur Heffter. researchgate.net

In the 20th century, extensive research was conducted on synthetic phenethylamine derivatives. Alexander Shulgin, a prominent chemist, synthesized and documented a vast number of psychoactive phenethylamine compounds in the latter half of the century, significantly expanding the understanding of their structure-activity relationships. researchgate.netncats.io The synthesis of 2-phenylethylamine itself was reported as early as 1909. nih.gov These early explorations into modifying the phenethylamine structure paved the way for the development of various therapeutic agents, including adrenergic drugs.

Historical Scientific Perspectives on Norfenefrine (B1679915) Isomers

Norfenefrine, also known as meta-octopamine, exists as two stereoisomers, (R)- and (S)-norfenefrine, due to a chiral center at the benzylic carbon. galchimia.com Early research recognized that the pharmacological activity of many phenethylamines resides primarily in one of the enantiomers. nih.gov For norfenefrine, it was established that the (R)-enantiomer is the more potent of the two. galchimia.com

Structure

3D Structure

Properties

CAS No. |

5596-07-6 |

|---|---|

Molecular Formula |

C8H11NO2 |

Molecular Weight |

153.18 g/mol |

IUPAC Name |

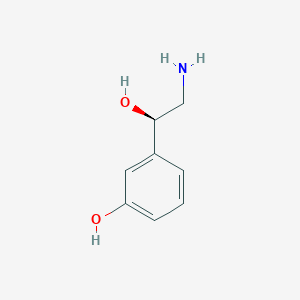

3-[(1R)-2-amino-1-hydroxyethyl]phenol |

InChI |

InChI=1S/C8H11NO2/c9-5-8(11)6-2-1-3-7(10)4-6/h1-4,8,10-11H,5,9H2/t8-/m0/s1 |

InChI Key |

LRCXRAABFLIVAI-QMMMGPOBSA-N |

Isomeric SMILES |

C1=CC(=CC(=C1)O)[C@H](CN)O |

Canonical SMILES |

C1=CC(=CC(=C1)O)C(CN)O |

Origin of Product |

United States |

Chemical and Physical Properties of R Norfenefrine

(R)-Norfenefrine is a white solid. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | 3-[(1R)-2-amino-1-hydroxyethyl]phenol |

| Molecular Formula | C8H11NO2 |

| Molecular Weight | 153.18 g/mol |

| CAS Number | 5596-07-6 |

| Appearance | Solid |

| XLogP3 | -0.8 |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Soluble in DMSO |

Table 1: Physicochemical Properties of (R)-Norfenefrine. Data sourced from PubChem CID 719235. mdpi.comnih.gov

Synthesis of R Norfenefrine

The synthesis of (R)-Norfenefrine can be achieved through various methods, including the resolution of a racemic mixture or, more efficiently, through enantioselective synthesis. One reported method for the synthesis of racemic norfenefrine (B1679915) involves the hydroxyamination of 3-vinylphenol. researchgate.netrsc.org

Starting Material: The synthesis can begin with a precursor such as 3-hydroxyacetophenone.

Bromination: The ketone is brominated to form 2-bromo-1-(3-hydroxyphenyl)ethan-1-one.

Amination: The bromo-ketone is then reacted with an amine source, such as hexamethylenetetramine, followed by hydrolysis to introduce the amino group.

Reduction: The resulting amino-ketone is then reduced to form the amino-alcohol, norfenefrine. This step is often where a chiral reducing agent or catalyst would be employed in an enantioselective synthesis to favor the formation of the (R)-isomer.

Resolution (if racemic): If a racemic mixture is produced, it can be resolved into its constituent enantiomers using a chiral resolving agent to form diastereomeric salts that can be separated by crystallization.

A greener synthesis route has also been proposed starting from cardanol (B1251761), a renewable resource derived from cashew nut shell liquid. researchgate.netrsc.org This process involves the conversion of cardanol to 3-vinylphenol, which then undergoes a hydroxyamination reaction to yield norfenefrine. researchgate.netrsc.org

Metabolism and Biodegradation Pathways of Norfenefrine

Enzymatic Deamination by Monoamine Oxidases (MAO-A, MAO-B)

A primary and well-documented metabolic pathway for (R)-Norfenefrine is oxidative deamination catalyzed by monoamine oxidase (MAO) enzymes. nih.gov Studies on its structural isomer, p-octopamine, and its N-methylated form, phenylephrine, confirm that these types of phenylethanolamines are substrates for both MAO-A and MAO-B isoforms. wikipedia.orgnih.gov This enzymatic reaction is crucial in the biotransformation of norfenefrine (B1679915), initiating its conversion into excretable metabolites. nih.gov

The action of MAO on (R)-Norfenefrine involves the oxidative removal of the primary amine group, leading to the formation of a highly reactive and unstable aldehyde intermediate, 3-hydroxyphenylglycolaldehyde. This aldehyde is subsequently and rapidly oxidized by the enzyme aldehyde dehydrogenase. frontiersin.org This two-step enzymatic process results in the formation of the major, stable, and inactive metabolite, m-hydroxymandelic acid, which is then excreted in the urine. wikipedia.orgwikipedia.org The identification of m-hydroxymandelic acid as the main metabolite confirms the significance of the MAO pathway in the clearance of (R)-Norfenefrine. wikipedia.org

| Step | Substrate | Enzyme(s) | Product(s) | Notes |

|---|---|---|---|---|

| 1 | (R)-Norfenefrine | Monoamine Oxidase (MAO-A, MAO-B) | 3-hydroxyphenylglycolaldehyde | Oxidative deamination of the primary amine. |

| 2 | 3-hydroxyphenylglycolaldehyde | Aldehyde Dehydrogenase (ALDH) | m-Hydroxymandelic Acid | Oxidation of the aldehyde intermediate to a carboxylic acid. This is the major final metabolite of this pathway. |

Other Metabolic Transformations: Glucuronidation and Sulfation

In addition to deamination, (R)-Norfenefrine undergoes extensive Phase II metabolism through conjugation reactions. nih.gov These reactions, which include sulfation and glucuronidation, are a major route for the metabolism of phenolic compounds, increasing their water solubility and facilitating their renal excretion. nih.govtaylorandfrancis.com

Studies have confirmed the presence of Norfenefrine sulfate (B86663) as a metabolite in urine, indicating that sulfation is a definitive pathway. researchgate.netrug.nl This conjugation primarily occurs at the phenolic hydroxyl group. Glucuronidation is also a highly probable metabolic route, as it is a common pathway for both endogenous and xenobiotic compounds with available hydroxyl groups. plos.orgnih.gov These conjugation processes are particularly significant following oral administration, contributing to a substantial "first-pass effect" where the compound is metabolized in the gut wall and liver before reaching systemic circulation. nih.gov

Comparative Metabolic Profiles with Endogenous Catecholamines

The metabolic profile of (R)-Norfenefrine differs significantly from that of endogenous catecholamines like norepinephrine (B1679862), primarily due to its chemical structure. While both are phenylethanolamines, norfenefrine lacks the catechol moiety (3,4-dihydroxy-phenyl group) that is essential for metabolism by COMT. wikipedia.orgwikipedia.org

This fundamental structural difference dictates their divergent metabolic fates:

Norepinephrine is metabolized by both MAO (leading to 3,4-dihydroxyphenylglycol (B133932) and 3,4-dihydroxymandelic acid) and COMT (leading to normetanephrine). The combined action of both enzymes ultimately produces vanillylmandelic acid (VMA) as the major end-product. nih.govcvpharmacology.com

(R)-Norfenefrine , by contrast, is not a substrate for COMT. Its clearance depends almost entirely on MAO (leading to m-hydroxymandelic acid) and Phase II conjugation (leading to norfenefrine sulfate and norfenefrine glucuronide). wikipedia.orgnih.gov

This difference in enzymatic degradation pathways influences the pharmacokinetic properties of these compounds. The inability of COMT to metabolize norfenefrine likely contributes to a different duration of action compared to norepinephrine.

| Feature | (R)-Norfenefrine | Norepinephrine |

|---|---|---|

| Chemical Class | Phenylethanolamine (Phenol) | Phenylethanolamine (Catechol) |

| Metabolism by COMT | No (Not a catechol) wikipedia.org | Yes wikipedia.orgnih.gov |

| Metabolism by MAO | Yes nih.gov | Yes wikipedia.orgnih.gov |

| Phase II Conjugation (Sulfation/Glucuronidation) | Yes (Major pathway) nih.govresearchgate.net | Yes (Minor pathway) amegroups.orgplos.org |

| Major Metabolites | m-Hydroxymandelic acid, Norfenefrine sulfate, Norfenefrine glucuronide wikipedia.orgresearchgate.net | Normetanephrine, Vanillylmandelic acid (VMA), 3-Methoxy-4-hydroxyphenylglycol (MHPG) cvpharmacology.com |

Metabolism of R Norfenefrine

Metabolic Pathways and Major Metabolites

The metabolism of norfenefrine (B1679915) primarily involves conjugation and oxidative deamination. A significant portion of the drug is conjugated, with over 50% of an administered dose being excreted as conjugated norfenefrine. nih.gov The gut wall plays a significant role in this first-pass conjugation. nih.gov The major metabolite identified is m-hydroxymandelic acid. wikipedia.orgwikipedia.org This is consistent with the metabolism of similar phenethylamine (B48288) derivatives. Unlike catecholamines, norfenefrine is not a substrate for catechol-O-methyltransferase (COMT). wikipedia.org

Use in Scientific Research

(R)-Norfenefrine serves as a valuable tool in pharmacological research for several reasons:

Studying α1-Adrenergic Receptor Function: Due to its selectivity for α1-adrenergic receptors, (R)-Norfenefrine can be used in vitro and in vivo to probe the physiological and pathophysiological roles of these receptors in various tissues, including the cardiovascular system. nih.govnih.gov

Investigating Orthostatic Hypotension: Research on the hemodynamic effects of norfenefrine (B1679915) in healthy volunteers has provided insights into its potential for managing conditions like orthostatic dysregulation due to reduced venous tone. nih.govjacc.org

Reference Standard: Synthesized and purified norfenefrine, including its metabolites like norfenefrine sulfate (B86663), are used as reference materials in analytical chemistry, particularly in the context of anti-doping control. researchgate.netndtlindia.com

Probing Neurotransmitter Systems: As an analogue of endogenous neurotransmitters, (R)-Norfenefrine can be used to study the structure-activity relationships of adrenergic agonists and the function of the norepinephrine (B1679862) transporter (NET). researchgate.net

Q & A

Q. How can enantiomeric cross-contamination be detected in (R)-Norfenefrine samples?

- Employ chiral GC-MS or NMR with enantiopure reference standards. Thresholds for (S)-enantiomer contamination should be <1%, as higher levels may confound receptor selectivity assays .

Ethical and Regulatory Implications

Q. What are the WADA compliance requirements for preclinical studies involving (R)-Norfenefrine?

- (R)-Norfenefrine is prohibited in-competition per WADA’s 2021 list (class S6.b: stimulants). Researchers must declare its use in animal studies and ensure disposal protocols prevent environmental contamination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.